![molecular formula C22H23ClN2O3 B5976042 3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been found to have similar inhibitory effects on GABA transaminase, and has been investigated for its potential in treating a range of neurological and psychiatric disorders.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological and psychiatric conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 depend on the specific condition being studied. In general, however, CPP-115 has been found to increase levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity. This can be beneficial in conditions such as epilepsy and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPP-115 in lab experiments include its specificity for GABA transaminase, its ability to increase GABA levels in the brain, and its potential as a therapeutic agent for a range of neurological and psychiatric conditions. The limitations of using CPP-115 in lab experiments include its potential for toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects.
Direcciones Futuras
There are a number of potential future directions for research on CPP-115. Some of these include:
1. Investigating the potential for CPP-115 as a therapeutic agent for other neurological and psychiatric conditions, such as bipolar disorder and post-traumatic stress disorder.
2. Studying the effects of CPP-115 on GABA levels in different brain regions, and how this may impact different conditions.
3. Investigating the potential for CPP-115 to be used in combination with other drugs or therapies, such as cognitive-behavioral therapy or other medications.
4. Developing new formulations of CPP-115 that may be more effective or have fewer side effects than current formulations.
5. Conducting further studies on the safety and toxicity of CPP-115, particularly at higher doses.
In conclusion, CPP-115 is a synthetic compound that has been extensively researched for its potential as a therapeutic agent for a range of neurological and psychiatric conditions. Its mechanism of action involves inhibiting the enzyme GABA transaminase, which increases levels of GABA in the brain. While there are advantages and limitations to using CPP-115 in lab experiments, there are also a number of potential future directions for research on this compound.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods, including the reaction of vigabatrin with phosgene, the reaction of vigabatrin with thionyl chloride, and the reaction of vigabatrin with phosgene and an amine. The most commonly used method involves the reaction of vigabatrin with phosgene in the presence of an amine catalyst.
Aplicaciones Científicas De Investigación
CPP-115 has been the subject of numerous scientific studies, investigating its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Some of the conditions that have been studied include epilepsy, addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-16-6-8-18(9-7-16)28-19-10-13-24(14-11-19)21(26)20-12-15-25(22(20)27)17-4-2-1-3-5-17/h1-9,19-20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXGAJETSBAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Cl)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.